
3-Chloro-2-iodobenzoic acid
Overview
Description
3-Chloro-2-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a carboxylic acid group
Mechanism of Action
Target of Action
3-Chloro-2-iodobenzoic acid, similar to its related compounds such as 2-Iodosobenzoic acid (IBA), is a type of cyclic hypervalent iodine reagent . These compounds are known to act as efficient organocatalysts and reagents for various reactions . The primary targets of these compounds are typically organic substrates involved in oxidation reactions .
Mode of Action
The mode of action of this compound is likely similar to that of 2-Iodosobenzoic acid (IBA). IBA acts as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The compound interacts with its targets by facilitating the transfer of iodine, leading to the oxidation of the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the aforementioned reactions. For instance, in oxidative C–H arylation, the compound facilitates the introduction of an aryl group into a carbon-hydrogen bond . The downstream effects of these reactions depend on the specific substrates and reaction conditions.
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on factors such as its formulation and route of administration.
Result of Action
The molecular and cellular effects of this compound’s action would be the result of the specific reactions it catalyzes. For example, in oxidative C–H arylation, the compound could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of water and other solvents . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodobenzoic acid typically involves the iodination of 3-chlorobenzoic acid. One common method is the Sandmeyer reaction, where 3-chlorobenzoic acid is first converted to its diazonium salt, followed by reaction with potassium iodide to introduce the iodine atom. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as methyl anthranilate. The process includes iodination, diazotization, and chlorination steps, followed by hydrolysis to yield the final product. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and specific reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or thiols.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 3-chloro-2-iodoxybenzoic acid, using oxidizing agents like Oxone®.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide in the presence of copper(I) iodide as a catalyst.
Oxidation: Oxone® in aqueous solution under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 3-Chloro-2-azidobenzoic acid.
Oxidation: 3-Chloro-2-iodoxybenzoic acid.
Reduction: 3-Chloro-2-iodobenzyl alcohol.
Scientific Research Applications
Organic Synthesis
3-Chloro-2-iodobenzoic acid serves as a precursor in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions:
- Halogenation Reactions : The compound can undergo further halogenation or substitution reactions to introduce different functional groups.
- Coupling Reactions : It is utilized in coupling reactions such as Suzuki-Miyaura coupling to synthesize biaryl compounds, which are significant in pharmaceuticals and materials science.
Research has identified promising biological activities associated with this compound:
- Antibacterial Properties : Studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 15.62 | MRSA ATCC 43300 |
2-Chloro-5-iodobenzoic acid | >500 | Various strains |
3-Iodobenzoic acid | 31.25 | Bacillus subtilis |
- Anticancer Potential : The compound has shown potential in anticancer research, inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Cytotoxicity studies indicate an IC50 value of approximately 10 µM for MCF-7 cells, suggesting selective toxicity towards cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 10 | Apoptosis via ROS generation |
HeLa (cervical cancer) | 12 | Mitochondrial dysfunction |
Material Science
In material science, this compound is explored for its potential applications in the development of organic electronics and functional polymers. Its reactive halogen atoms allow for the modification of the compound to create materials with tailored properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of halogenated benzoic acids, including derivatives of this compound:
- Synthesis and Evaluation : A study synthesized acylhydrazones derived from iodobenzoic acids, including those with chlorine substitutions, which were tested for antimicrobial activity against MRSA. These compounds demonstrated comparable or superior activity to existing antibiotics .
- Mechanochemical Synthesis : Research highlighted solvent-free synthesis methods for these compounds, showcasing advances in green chemistry practices while maintaining biological efficacy .
Comparison with Similar Compounds
- 2-Iodobenzoic acid
- 4-Iodobenzoic acid
- 3-Chloro-4-iodobenzoic acid
Comparison: 3-Chloro-2-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its analogs. For instance, 2-Iodobenzoic acid lacks the chlorine atom, making it less versatile in certain substitution reactions. Similarly, 4-Iodobenzoic acid has the iodine atom in a different position, affecting its reactivity and applications .
Biological Activity
3-Chloro-2-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the halogenation of 2-iodobenzoic acid. The process can be summarized as follows:
- Starting Material : 2-Iodobenzoic acid.
- Reagents : Chlorinating agents (e.g., thionyl chloride).
- Conditions : The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the meta position relative to the iodine substituent.
Biological Activities
This compound exhibits various biological activities, including antibacterial, antifungal, and cytotoxic properties.
Antibacterial Activity
A study evaluated the antibacterial properties of several halogenated benzoic acids, including this compound. The minimum inhibitory concentrations (MIC) were determined against various bacterial strains. The results indicated:
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 31.25 - 125 | Staphylococcus aureus |
4-Chloro-3-iodobenzoic acid | >500 | Escherichia coli |
5-Chloro-2-iodobenzoic acid | >500 | Pseudomonas aeruginosa |
The compound demonstrated significant antibacterial activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 125 µg/mL for Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound was also tested for antifungal activity. It showed moderate effects against certain fungal strains, although it was less effective than other halogenated compounds in the same series.
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cancer cell lines to assess the potential therapeutic applications of this compound. The findings revealed:
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HeLa (cervical) | 50 | 50 |
MCF7 (breast) | 75 | 40 |
A549 (lung) | 100 | 60 |
At higher concentrations, particularly around 50 µM, the compound exhibited significant cytotoxic effects on HeLa cells, reducing cell viability by approximately 50% .
Case Studies
Several studies have highlighted the biological relevance of halogenated benzoic acids:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound possess strong antibacterial and antibiofilm activities against pathogenic bacteria such as Vibrio harveyi and V. parahaemolyticus. These findings suggest that such compounds could be utilized in developing new antimicrobial treatments .
- Cancer Research : Research focusing on the cytotoxicity of halogenated benzoic acids revealed promising results for their use in cancer therapy, particularly in targeting cervical cancer cells. The structural modifications in these compounds significantly influenced their biological activities .
Properties
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123278-03-5 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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